molecular formula C18H22N6OS B5619412 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5619412
M. Wt: 370.5 g/mol
InChI Key: ASBKYIZIPMJXIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves a multi-step process, starting with basic building blocks like pyranoses or aromatic compounds. For example, Dondoni et al. (2006) describe a method to access piperidine homoazasugars from pyranoses, which could be related to the synthesis of complex piperidine derivatives like the one . This method includes chain elongation and the stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, leading to the formation of substituted piperidines through intramolecular cyclization (Dondoni & Nuzzi, 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with complex substituents, is determined through techniques like crystallography or NMR. For instance, Yıldırım et al. (2006) determined the crystal structure of a piperidine derivative, showcasing the planarity of the benzothiazol and imidazol rings and the chair conformation of the piperidin ring, which is crucial for understanding the spatial arrangement and potential reactivity of the molecule (Yıldırım et al., 2006).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, contributing to their versatile chemical properties. For example, the formation of imino-C-glycosides or the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives involves nucleophilic substitutions, hydrogenations, and cyclizations, indicating a broad reactivity profile that could be extrapolated to the synthesis and manipulation of the chemical (Fussell et al., 2012).

Physical Properties Analysis

The physical properties of such a molecule, including melting point, solubility, and crystalline structure, are influenced by its molecular structure. Although specific data on this compound might not be readily available, studies on similar piperidine derivatives provide insights into how substituents affect these properties, which is crucial for understanding its behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential to undergo further functionalization, are key to utilizing this compound in various chemical syntheses or material science applications. Research on analogous compounds, such as the synthesis and evaluation of antitubercular activity of novel thiadiazole derivatives or the antimicrobial activity of thiazolo[3,2]pyridines, can offer insights into the chemical behavior of the compound (Syed et al., 2013); (El‐Emary et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a potential candidate for the development of new drugs .

properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-2-24-10-15(8-21-24)18(25)23-6-3-4-14(9-23)17-19-5-7-22(17)11-16-12-26-13-20-16/h5,7-8,10,12-14H,2-4,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKYIZIPMJXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

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